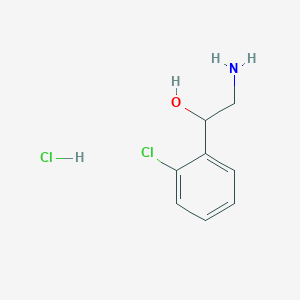

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10ClNO·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-nitro-1-(2-chlorophenyl)ethanol. This intermediate is then reduced to 2-amino-1-(2-chlorophenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of 2-amino-1-(2-chlorophenyl)ethanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-chloroacetophenone.

Reduction: It can be reduced to form 2-amino-1-(2-chlorophenyl)ethanol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-chloroacetophenone

Reduction: 2-amino-1-(2-chlorophenyl)ethanol

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential therapeutic agent in the treatment of certain diseases.

Industry: In the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.

Activité Biologique

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 195.08 g/mol

- Structure : The compound features an amino group and a chlorophenyl moiety, which contribute to its biological activity.

Research indicates that this compound can interact with various enzymes and receptors in biological systems. Such interactions may modulate enzymatic activity and receptor signaling pathways, potentially leading to therapeutic effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For instance, compounds with similar moieties have demonstrated significant antifungal activity against various fungal strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| 19 | 0.009–0.037 mg/mL | 0.0125–0.05 mg/mL |

| Ketoconazole | 0.28–1.88 mg/mL | 0.38–2.82 mg/mL |

| Bifonazole | 0.32–0.64 mg/mL | 0.64–0.81 mg/mL |

The compound identified as 19 exhibited superior antifungal activity compared to established antifungal agents like ketoconazole and bifonazole, suggesting that structural modifications can enhance antifungal efficacy .

Interaction with Enzymes

The docking studies indicate that this compound binds effectively to target enzymes involved in fungal metabolism, such as cytochrome P450 enzymes (CYP51B). This binding is facilitated by hydrophobic interactions and aromatic stacking with the enzyme's heme group, which is crucial for its inhibitory action .

Study on Antifungal Efficacy

A study published in MDPI evaluated various compounds for their antifungal properties, revealing that those with a chlorophenyl moiety exhibited enhanced activity against common fungal pathogens such as Aspergillus fumigatus and Candida albicans. The study found that the presence of the chlorophenyl group significantly increased both MIC and MFC values compared to compounds lacking this substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications at specific positions on the aromatic ring could either enhance or diminish biological activity. For example, replacing the chlorophenyl group with other halogenated phenyl groups resulted in decreased antifungal efficacy .

Propriétés

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-86-3 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.